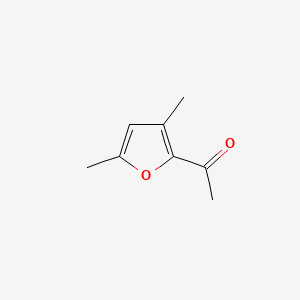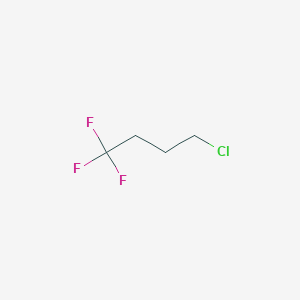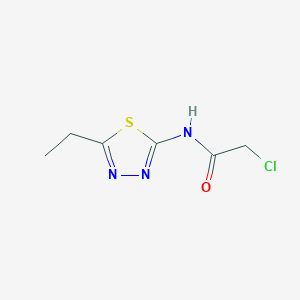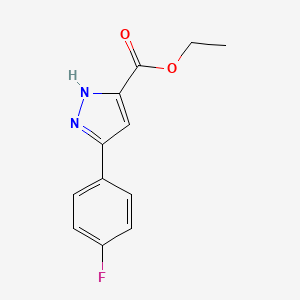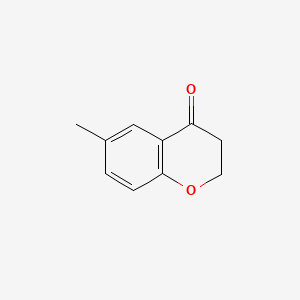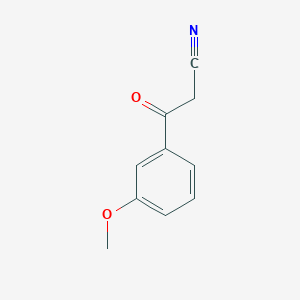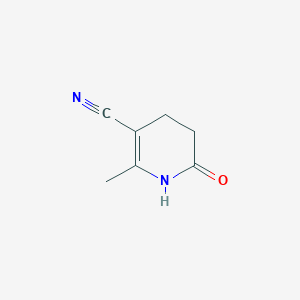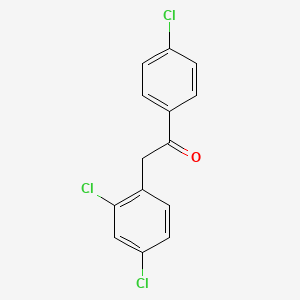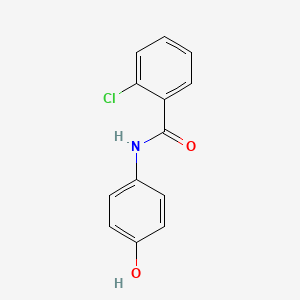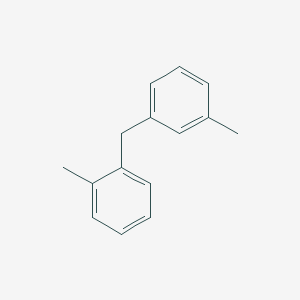
1-Methyl-2-(3-methylbenzyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: 1-Methyl-2-(3-methylbenzyl)benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of toluene with 3-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl(_3)). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Friedel-Crafts alkylation processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced separation techniques to isolate the desired product.
化学反应分析
Types of Reactions: 1-Methyl-2-(3-methylbenzyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).
Reduction: Reduction reactions can convert the compound into different hydrocarbons using reducing agents such as hydrogen gas (H(_2)) in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups into the benzene ring. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: KMnO(_4) in acidic or basic medium.
Reduction: H(_2) gas with a palladium catalyst.
Substitution: Halogens (Br(_2)), nitrating agents (HNO(_3)).
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Hydrocarbons.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
1-Methyl-2-(3-methylbenzyl)benzene has several applications in scientific research:
Chemistry: Used as a model compound in studies of aromatic substitution and oxidation reactions.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Explored for its potential use in drug delivery systems due to its stability and lipophilicity.
Industry: Widely used in the fragrance industry for its long-lasting scent and stability.
作用机制
The mechanism by which 1-Methyl-2-(3-methylbenzyl)benzene exerts its effects involves its interaction with molecular targets such as olfactory receptors. The compound’s aromatic structure allows it to bind to these receptors, triggering a sensory response. In chemical reactions, its reactivity is influenced by the electron-donating and electron-withdrawing groups on the benzene ring, which affect the compound’s stability and reactivity.
相似化合物的比较
1-Methyl-2-(3-methylbenzyl)benzene can be compared with other similar aromatic compounds such as:
Toluene: A simpler aromatic compound with a single methyl group.
Xylene: Contains two methyl groups on the benzene ring.
Ethylbenzene: Has an ethyl group instead of a methyl group.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its long-lasting scent and stability make it particularly valuable in the fragrance industry.
属性
IUPAC Name |
1-methyl-2-[(3-methylphenyl)methyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16/c1-12-6-5-8-14(10-12)11-15-9-4-3-7-13(15)2/h3-10H,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCBDTNUSSWFNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2=CC=CC=C2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70345819 |
Source


|
| Record name | 2-(3-METHYLBENZYL)TOLUENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21895-13-6 |
Source


|
| Record name | 2-(3-METHYLBENZYL)TOLUENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

